molecular formula C9H11NO B1322399 1-Phenylazetidin-3-ol CAS No. 857280-53-6

1-Phenylazetidin-3-ol

Cat. No. B1322399
CAS RN: 857280-53-6
M. Wt: 149.19 g/mol
InChI Key: DAOXYMJNDJMGHK-UHFFFAOYSA-N
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Description

1-Phenylazetidin-3-ol (PAZO) is a nitrogen-containing heterocycle, part of the family of azetidines. It has a CAS Number of 857280-53-6 and a molecular weight of 149.19 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular formula of 1-Phenylazetidin-3-ol is C9H11NO . It has a molecular weight of 149.19 .


Physical And Chemical Properties Analysis

1-Phenylazetidin-3-ol is a pale-yellow to yellow-brown solid . It is shipped at room temperature .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Antitumor Applications

1-Phenylazetidin-3-ol shows promise in medicinal chemistry due to its potential antimicrobial and antitumor properties. It can be used as a precursor for synthesizing phenazine derivatives, which are known for their broad spectrum of biological activities, including antimicrobial and antitumor effects . These derivatives are significant in the development of new pharmaceuticals that can combat resistant strains of bacteria and inhibit cancer cell growth.

Materials Science: OLEDs and CPL Materials

In the field of materials science, 1-Phenylazetidin-3-ol could be utilized in the synthesis of chiral materials for organic light-emitting diodes (OLEDs) and circularly polarized luminescence (CPL) applications . These materials are crucial for advancing technologies in 3D displays and improving the efficiency and color purity of OLEDs.

Environmental Science: Nanosensor Development

1-Phenylazetidin-3-ol may contribute to environmental science by aiding in the creation of nanosensors. These sensors can detect environmental pollutants at very low concentrations, which is essential for monitoring and protecting ecosystems .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 1-Phenylazetidin-3-ol can be involved in the development of analytical methods such as chromatography and spectroscopy. These techniques are used to identify and quantify chemical substances, playing a critical role in quality control and research .

Pharmacology: Drug Synthesis and Bioactivity

The compound’s role in pharmacology is linked to drug synthesis and the exploration of bioactive properties. It can be a key intermediate in the synthesis of various drugs, contributing to the discovery of new treatments with unique biological interactions .

Biochemistry: Enzyme Mimicry and Reaction Pathways

1-Phenylazetidin-3-ol has potential applications in biochemistry, particularly in enzyme mimicry and understanding reaction pathways. It could be used to study enzyme-like properties in redox reactions and the synthesis of biofunctional molecules .

properties

IUPAC Name

1-phenylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOXYMJNDJMGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625650
Record name 1-Phenylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857280-53-6
Record name 1-Phenylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of azetidin-3-ol (2 mmol), bromobenzene (2 mmol), Pd(OAc)2 (0.1 mmol), 2-(di-tert-butylphosphino)biphenyl (0.2 mmol) and NaOtBu (3 mmol) in toluene (3 mL) was heated at 100° C. for 1 h. The mixture was cooled to rt and purified via PTLC providing the title compound (15 mg).
Quantity
2 mmol
Type
reactant
Reaction Step One
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2 mmol
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reactant
Reaction Step One
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0.2 mmol
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reactant
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Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
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solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The mixture of 1.053 g of sodium tert-butoxide, 0.500 g of 3-hydroxyazetidine hydrochloride, 0.864 g of bromobenzene and 9 ml of toluene is initially charged under argon with stirring in a Schlenk apparatus. The mixture is admixed with a solution of 0.234 g of (+,−)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and dipalladiumtris(dibenzylidenacetone)-chloroform complex in 2 ml of toluene (prepared in a Schlenk apparatus under argon) and the reaction mixture is stirred at 70° C. for 5 hours. The reaction mixture is cooled, poured onto ice-water (50 ml) and extracted with tert-butyl methyl ether (2×100 ml). The organic phases are washed with brine (50 ml), dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a reddish oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.25 (1:1 EtOAc-heptane). Rt=2.01.
Quantity
1.053 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.864 g
Type
reactant
Reaction Step One
Quantity
9 mL
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solvent
Reaction Step One
Quantity
0.234 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A suspension of azetidin-3-ylbenzoate hydrochloride (600 mg), bromobenzene (530 mg), Pd2(dba)3 (129 mg), Xantphos (134 mg) and sodium tert-butoxide (515 mg) in toluene (12 mL) was irradiated with microwave at 150° C. for 30 min under an argon atmosphere. The reaction mixture was filtered and concentrated under reduced pressure. The residue was dissolved in ethanol (12 mL), and 1N aqueous sodium hydroxide solution (3 mL) was added. The reaction mixture was stirred at room temperature for 1 hr, water was added, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (hexane/ethyl acetate) to give the title compound (131 mg).
Name
azetidin-3-ylbenzoate hydrochloride
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step One
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515 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
129 mg
Type
catalyst
Reaction Step One

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